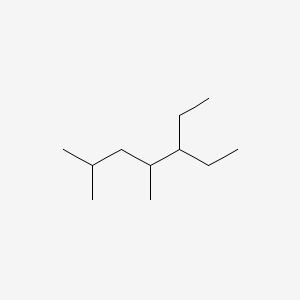

5-Ethyl-2,4-dimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61868-26-6 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

5-ethyl-2,4-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-11(7-2)10(5)8-9(3)4/h9-11H,6-8H2,1-5H3 |

InChI Key |

RZHNOEUMKYRHIX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylheptane is a branched-chain alkane, a class of saturated hydrocarbons. While not as extensively studied as some other hydrocarbons, understanding its chemical and physical properties is crucial for various applications in organic synthesis, fuel science, and as a reference compound in analytical chemistry. This technical guide provides a comprehensive overview of the known properties of this compound, general experimental protocols for its synthesis and analysis, and its expected reactivity and safety considerations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 61868-26-6 | [1] |

| Boiling Point | 176 - 178 °C | |

| Melting Point (estimated) | -57.06 °C | |

| Density | 0.753 - 0.756 g/mL | |

| Refractive Index | 1.4215 | |

| SMILES | CCC(CC)C(C)CC(C)C | [1] |

| InChIKey | RZHNOEUMKYRHIX-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 5.3 | [1] |

Experimental Protocols

Synthesis of Branched Alkanes

The synthesis of a branched alkane like this compound typically involves the formation of new carbon-carbon bonds to construct the desired skeleton, followed by the removal of any functional groups. Common strategies include Grignard reactions and Wittig reactions followed by hydrogenation.

1. Grignard Reaction followed by Dehydration and Hydrogenation:

This multi-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. The alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to the corresponding alkane.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds like branched alkanes. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for structural elucidation.

A typical GC protocol for branched alkanes would involve:

-

Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.[2]

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: An initial oven temperature of around 40-60°C, held for a few minutes, followed by a ramp up to 250-300°C at a rate of 5-10°C/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for the detailed structural confirmation of organic molecules. For a branched alkane like this compound, NMR can confirm the connectivity of the carbon skeleton and the number of protons on each carbon.

-

¹H NMR: The proton NMR spectrum of this compound would be complex due to signal overlap in the aliphatic region (typically 0.7-2.0 ppm).[3] However, distinct signals for the different methyl, methylene, and methine protons would be expected.

-

¹³C NMR: The carbon NMR spectrum would provide clearer information, with distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would be characteristic of a saturated hydrocarbon.

Chemical Reactivity

As a saturated alkane, this compound is relatively inert under normal conditions.[4] Its reactivity is primarily characterized by combustion and free-radical halogenation.

-

Combustion: In the presence of sufficient oxygen and an ignition source, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[5][6]

C₁₁H₂₄ + 17 O₂ → 11 CO₂ + 12 H₂O + Heat

-

Free-Radical Halogenation: Alkanes can react with halogens (such as chlorine or bromine) in the presence of UV light or heat.[5][7] This reaction proceeds via a free-radical chain mechanism and can lead to a mixture of halogenated products. The substitution of hydrogen atoms on tertiary carbons is generally favored over secondary and primary carbons.[4]

Safety and Handling

-

Hazards: It is expected to be a flammable liquid and vapor.[8] Inhalation of high concentrations of vapor may cause dizziness and respiratory irritation. Aspiration into the lungs if swallowed can be harmful.[8]

-

Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]

References

- 1. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Alkane Reactivity [www2.chemistry.msu.edu]

- 5. The Reactions of Alkanes, [chemed.chem.purdue.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the branched alkane 5-Ethyl-2,4-dimethylheptane, intended for a scientific audience. The document covers its chemical and physical properties, generalized experimental protocols for synthesis and characterization, and a logical workflow for its scientific investigation.

Compound Identification and Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure features a seven-carbon heptane (B126788) backbone with methyl groups at positions 2 and 4, and an ethyl group at position 5.

CAS Registry Number: 61868-26-6 [1][2]

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄ | [1][2][3][4][5] |

| Molecular Weight | 156.31 g/mol | [2][3] |

| 156.3083 g/mol | [1] | |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4-dimethyl-5-ethylheptane | [3][4][5] |

| Density | 0.756 g/mL | [3] |

| 0.7528 g/mL | [5] | |

| Boiling Point | 176 °C | [5] |

| Melting Point | -57.06 °C (estimate) | [5] |

| Refractive Index | 1.4215 | [5] |

Experimental Protocols

The construction of a specific branched alkane like this compound can be achieved through carbon-carbon bond formation, often followed by a reduction step. The Grignard reaction is a powerful tool for this purpose.

Objective: To synthesize a branched alkane by coupling alkyl groups using a Grignard reagent and a carbonyl compound, followed by dehydration and hydrogenation.

Methodology:

-

Grignard Reagent Formation: An appropriate alkyl halide (e.g., a brominated butane (B89635) derivative) is dissolved in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon). Magnesium turnings are added, and the mixture is gently heated or stirred to initiate the formation of the Grignard reagent.

-

Carbonyl Addition: A suitable ketone or aldehyde (e.g., a pentanone derivative) dissolved in anhydrous ether/THF is added dropwise to the cooled Grignard reagent solution. This reaction forms a magnesium alkoxide intermediate. The choice of the Grignard reagent and carbonyl compound is critical to forming the desired carbon skeleton.

-

Work-up and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute acid (e.g., H₂SO₄). This protonates the alkoxide to form a tertiary alcohol. The alcohol is then dehydrated to an alkene, often by heating with a strong acid like phosphoric acid or by using a reagent like thionyl chloride in pyridine.

-

Hydrogenation: The resulting alkene is dissolved in a solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC-MS).

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The final alkane product is purified by fractional distillation or column chromatography on silica (B1680970) gel.

GC-MS is the primary technique for confirming the purity and identity of volatile compounds like alkanes.

Objective: To determine the retention time, confirm the molecular weight, and analyze the fragmentation pattern of the synthesized alkane.

Methodology:

-

Sample Preparation: A dilute solution of the purified alkane is prepared in a volatile solvent like hexane (B92381) or heptane (e.g., 1-100 µg/mL). An aliquot is transferred to a 2 mL autosampler vial.

-

Instrument Setup:

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysysiloxane column, is installed.[1]

-

Carrier Gas: Helium or Hydrogen at a flow rate of 1-2 mL/min.[1]

-

Oven Program: A typical program starts at 40°C (hold for 3 min), then ramps at 6°C/min to 320°C (hold for 10 min). This program should be optimized based on the compound's boiling point.[1]

-

Injection: 1 µL of the sample is injected in splitless mode.

-

-

Mass Spectrometer Setup:

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time and purity. The mass spectrum corresponding to the product peak is examined. For alkanes, characteristic fragment ions are observed at m/z 57, 71, and 85, resulting from the loss of alkyl fragments.[1] The molecular ion (M⁺) peak may be weak or absent, but its mass can be inferred from the fragmentation pattern.

NMR spectroscopy is essential for unambiguously determining the carbon-hydrogen framework.

Objective: To confirm the precise structure, including branching patterns, using ¹H and ¹³C NMR.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified alkane is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

A one-dimensional proton NMR spectrum is acquired.

-

Expected Signals: Protons in alkanes resonate in the upfield region (δ 0.5 - 2.0 ppm).[2]

-

Primary (methyl, -CH₃): δ 0.7 - 1.3 ppm.

-

Secondary (methylene, -CH₂-): δ 1.2 - 1.6 ppm.

-

Tertiary (methine, -CH-): δ 1.4 - 1.8 ppm.

-

-

Signal splitting (multiplicity) and integration are analyzed to deduce proton connectivity. The complexity of overlapping signals for similar alkanes often requires 2D NMR.[2]

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled ¹³C spectrum is acquired to determine the number of unique carbon environments.

-

Expected Signals: Alkane carbons typically resonate between δ 10 - 60 ppm. Branching points (tertiary and quaternary carbons) have distinct chemical shifts.

-

-

2D NMR (COSY, HSQC):

-

A Correlation Spectroscopy (COSY) experiment is performed to establish ¹H-¹H coupling relationships and trace the proton spin systems along the carbon backbone.

-

A Heteronuclear Single Quantum Coherence (HSQC) experiment is run to correlate each proton signal with its directly attached carbon atom, confirming C-H assignments.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel branched alkane such as this compound. This process ensures the creation of the target molecule and the rigorous confirmation of its chemical structure and purity.

Caption: Workflow for branched alkane synthesis and characterization.

References

A Technical Guide to the Molecular Structure of 5-Ethyl-2,4-dimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the acyclic branched alkane 5-Ethyl-2,4-dimethylheptane. It details the fundamental chemical identifiers, physicochemical properties, and structural characteristics of the molecule. This guide is intended for researchers and professionals requiring precise chemical data for applications in fields such as organic synthesis, computational chemistry, and analytical sciences. While not a pharmacologically active agent, its properties as a hydrocarbon are relevant for fuel science and as a reference compound.

Chemical Identity and Properties

This compound is a saturated hydrocarbon and a structural isomer of undecane. Its chemical identity and physical properties are summarized below. Data has been aggregated from established chemical databases.

Chemical Identifiers

The following table outlines the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][2][3] |

| CAS Number | 61868-26-6 | [1][2] |

| InChI Key | RZHNOEUMKYRHIX-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCC(CC)C(C)CC(C)C | [1][3] |

Physicochemical Properties

This table presents the known and estimated physical and chemical properties of the compound.

| Property | Value | Source |

| Density | 0.756 g/mL | [3] |

| Boiling Point | 176 °C (Predicted) | [4] |

| Refractive Index | 1.4215 (Predicted) | [4] |

| Melting Point | -57.06 °C (Estimated) | [4] |

Molecular Structure and Visualization

The structure of this compound consists of a seven-carbon main chain (heptane) with three alkyl substituents: two methyl groups at positions 2 and 4, and an ethyl group at position 5. The numbering of the carbon backbone begins at the end that results in the lowest possible locants for the substituent groups.

Structural Diagram

The following diagram illustrates the covalent bonding and connectivity of the atoms in this compound.

Caption: 2D graph representation of this compound.

Synthesis and Analysis Protocols

General Experimental Protocol: Grignard Reaction Approach

A common strategy for synthesizing highly branched alkanes involves the reaction of a Grignard reagent with a suitable carbonyl compound (e.g., a ketone or ester) to form a tertiary alcohol, followed by dehydration and hydrogenation.[5]

Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

I. Proposed Synthesis Pathway Overview

The synthesis of 5-Ethyl-2,4-dimethylheptane can be logically approached through a three-stage process, beginning with the formation of a key ketone intermediate, 2,4-dimethyl-3-heptanone (B91281). This ketone is then reacted with a Grignard reagent to introduce the ethyl group at the 5-position, forming a tertiary alcohol. Subsequent dehydration of this alcohol yields a mixture of alkene isomers, which are then hydrogenated to the final saturated alkane product.

The overall transformation can be visualized as follows:

II. Data Presentation: Quantitative Parameters for Synthesis

The following tables summarize the estimated quantitative data for each key reaction, based on analogous transformations found in the literature. These values should be considered as starting points for optimization.

Table 1: Synthesis of 2,4-Dimethyl-3-heptanone

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1. Grignard Reaction | 2-Methylbutanal, Propylmagnesium bromide | - | Anhydrous Diethyl Ether | 0 to 35 | 2 - 4 | 70 - 85 |

| 2. Oxidation | 2,4-Dimethyl-3-heptanol | PCC or DMP | Dichloromethane (B109758) | Room Temperature | 2 - 4 | 85 - 95 |

Table 2: Synthesis of 5-Ethyl-2,4-dimethyl-3-heptanol

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| Grignard Reaction | 2,4-Dimethyl-3-heptanone, Ethylmagnesium bromide | - | Anhydrous Diethyl Ether | 0 to 35 | 3 - 5 | 63 - 76[1] |

Table 3: Synthesis of this compound

| Step | Reactant | Reagents/Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Estimated Yield (%) |

| Dehydration | 5-Ethyl-2,4-dimethyl-3-heptanol | Conc. H₂SO₄ or H₃PO₄ | - | 100 - 140 | Atmospheric | 1 - 2 | 80 - 90 |

| Hydrogenation | 5-Ethyl-2,4-dimethylheptene Isomers | H₂, 5-10% Pd/C | Ethanol (B145695) or Ethyl Acetate | Room Temperature | 1 atm (balloon) | 12 - 24 | >95 |

III. Experimental Protocols

The following are detailed experimental protocols for each stage of the proposed synthesis. These are adapted from general procedures for similar reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Stage 1: Synthesis of 2,4-Dimethyl-3-heptanone

This stage involves a two-step process: a Grignard reaction to form the secondary alcohol, followed by its oxidation to the desired ketone.

Step 1.1: Synthesis of 2,4-Dimethyl-3-heptanol via Grignard Reaction

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether. A solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to initiate and sustain a gentle reflux.

-

Reaction with Aldehyde: After the magnesium is consumed, the Grignard reagent is cooled to 0°C. A solution of 2-methylbutanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10°C.

-

Work-up and Purification: The reaction mixture is stirred at room temperature for 2-4 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2,4-dimethyl-3-heptanol is purified by vacuum distillation.

Step 1.2: Oxidation to 2,4-Dimethyl-3-heptanone

Methodology (using Pyridinium Chlorochromate - PCC):

-

A suspension of PCC (1.5 equivalents) and silica (B1680970) gel in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask.

-

A solution of 2,4-dimethyl-3-heptanol (1.0 equivalent) in anhydrous DCM is added to the suspension.

-

The mixture is stirred at room temperature for 2-4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the resulting crude 2,4-dimethyl-3-heptanone can be purified by distillation.

Stage 2: Synthesis of 5-Ethyl-2,4-dimethyl-3-heptanol

This stage employs a Grignard reaction to add an ethyl group to the ketone synthesized in Stage 1, forming a tertiary alcohol.

Methodology:

-

Grignard Reagent Preparation: Ethylmagnesium bromide is prepared from ethyl bromide (1.1 equivalents) and magnesium turnings (1.2 equivalents) in anhydrous diethyl ether, as described in Stage 1.1.

-

Reaction with Ketone: The prepared Grignard reagent is cooled to 0°C. A solution of 2,4-dimethyl-3-heptanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

-

Work-up and Purification: The reaction is stirred for 3-5 hours at room temperature and then quenched with saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The crude 5-ethyl-2,4-dimethyl-3-heptanol is then purified by vacuum distillation.

Stage 3: Synthesis of this compound

This final stage involves the dehydration of the tertiary alcohol to form a mixture of alkenes, followed by the hydrogenation of these alkenes to the final saturated product.

Step 3.1: Dehydration of 5-Ethyl-2,4-dimethyl-3-heptanol

Methodology:

-

The tertiary alcohol, 5-ethyl-2,4-dimethyl-3-heptanol, is placed in a distillation apparatus with a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

The mixture is heated to 100-140°C. The alkene products, being more volatile, will distill as they are formed.

-

The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄) and can be used in the next step without further purification. Due to the formation of multiple isomers (E/Z and positional), purification at this stage is often impractical.

Step 3.2: Hydrogenation of 5-Ethyl-2,4-dimethylheptene Isomers

Methodology:

-

The mixture of 5-ethyl-2,4-dimethylheptene isomers is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount (5-10% by weight) of palladium on carbon (Pd/C) is added to the solution.

-

The reaction vessel is flushed with hydrogen gas, and a hydrogen balloon is attached to maintain a positive pressure of hydrogen.

-

The mixture is stirred vigorously at room temperature for 12-24 hours or until TLC or GC analysis indicates the complete disappearance of the starting material.

-

The reaction mixture is then filtered through a pad of Celite to remove the palladium catalyst.

-

The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by fractional distillation to obtain the final product.

IV. Conclusion

The synthesis of this compound, while not explicitly detailed in the literature, can be confidently achieved through a logical sequence of well-understood organic reactions. The proposed pathway, centered around a Grignard reaction to form the key C-C bonds, followed by elimination and reduction, provides a versatile and reliable approach for obtaining this and other highly branched alkanes. The provided protocols, adapted from established methodologies, offer a solid foundation for the successful synthesis of the target molecule in a research setting. Careful execution and optimization of each step will be crucial for achieving high yields and purity.

References

An In-depth Technical Guide to the Physical Constants of 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of the branched alkane, 5-Ethyl-2,4-dimethylheptane. The information herein is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation. This document summarizes key physical properties in a structured format, outlines general experimental protocols for their determination, and provides a visual guide to the IUPAC nomenclature for this compound.

Core Physical and Chemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2][3] As a branched alkane, its physical properties, such as boiling point and density, are influenced by its molecular structure, which affects the intermolecular van der Waals forces.

Table of Physical Constants

The quantitative physical data for this compound are summarized in the table below. These values are essential for various applications, including reaction engineering, purification process design, and computational chemistry.

| Property | Value | Units |

| Molecular Formula | C₁₁H₂₄ | - |

| Molecular Weight | 156.31 | g/mol |

| Density | 0.756 | g/mL |

| Boiling Point | 178 | °C |

| Refractive Index | 1.425 | - |

| Molar Volume | 206.8 | mL/mol |

| Melting Point (estimated) | -57.06 | °C |

Note: Data sourced from various chemical databases.[1][3][4] The melting point is an estimated value for an isomer and should be used with caution.

Experimental Protocols for Determination of Physical Constants

The following sections detail the standard experimental methodologies for determining the key physical constants of liquid hydrocarbons like this compound.

Boiling Point Determination

The boiling point is a critical physical property for the characterization and purification of liquid compounds.

-

Simple Distillation Method: This is a common and effective method for determining the boiling point of a liquid.[5][6]

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample Preparation: A known volume of the sample (typically at least 5 mL) is placed in the distilling flask along with boiling chips to ensure smooth boiling.[5][6]

-

Heating: The distilling flask is heated gently.

-

Data Collection: As the liquid boils and the vapor rises, the thermometer bulb, positioned at the vapor outlet to the condenser, will register a stable temperature. This steady temperature, observed when the vapor is continuously condensing into the receiving flask, is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

-

-

Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available.[5]

-

A small amount of the liquid is placed in a small test tube, and a sealed capillary tube is inverted within it.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to re-enter the capillary, is taken as the boiling point.

-

Density Measurement

Density is a fundamental physical property that is often used to assess the purity of a substance.

-

Pycnometer Method: A pycnometer is a flask with a precise volume used for accurate density measurements.

-

Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped, and its mass is measured.

-

Volume Determination: The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

-

Calculation: The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

-

Hydrometer Method: This method provides a direct reading of the specific gravity or density of a liquid.[7][8]

-

The liquid sample is placed in a graduated cylinder or a container of sufficient depth.

-

A hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem. Temperature correction may be necessary.

-

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a valuable tool for identifying and characterizing liquid samples.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids.[9][10]

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the sample are placed on the prism surface.

-

Measurement: The prism is closed, and the instrument is adjusted until the light and dark fields are sharply defined in the eyepiece. The refractive index is then read from the scale.

-

Temperature Control: The measurement is temperature-dependent, so the temperature of the prisms should be controlled and recorded, typically at 20°C or 25°C. The value is often reported with the temperature and the wavelength of light used (e.g., nD²⁰, where D refers to the sodium D-line).[11]

-

Visualization of IUPAC Nomenclature

The systematic naming of branched alkanes follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding these rules is crucial for the unambiguous identification of chemical structures. The following diagram illustrates the logical workflow for naming this compound.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 4. ised-isde.canada.ca [ised-isde.canada.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. pubs.aip.org [pubs.aip.org]

- 10. davjalandhar.com [davjalandhar.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Isomeric Forms of 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 5-Ethyl-2,4-dimethylheptane, a branched alkane with multiple chiral centers. The document details the stereochemical properties, potential physicochemical differences between its stereoisomers, and generalized experimental protocols for their separation and characterization. This information is crucial for researchers in fields where molecular chirality influences biological activity or material properties.

Stereochemistry and Isomeric Forms

This compound (C₁₁H₂₄) possesses two chiral centers at carbons 4 and 5. The presence of two stereocenters gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The pairs of stereoisomers that are not mirror images of each other are known as diastereomers.

The four stereoisomers are:

-

(4R, 5R)-5-Ethyl-2,4-dimethylheptane

-

(4S, 5S)-5-Ethyl-2,4-dimethylheptane

-

(4R, 5S)-5-Ethyl-2,4-dimethylheptane

-

(4S, 5R)-5-Ethyl-2,4-dimethylheptane

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between any other pairing, for instance (4R, 5R) and (4R, 5S), is diastereomeric.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value |

| Molecular Formula | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol |

| Boiling Point | Approximately 177-178 °C |

| Density | Approximately 0.756 g/mL at 20 °C |

| Refractive Index | Approximately 1.425 at 20 °C |

Experimental Protocols

The separation and characterization of the stereoisomers of this compound require specialized analytical techniques. Below are detailed, generalized methodologies for key experiments.

Synthesis of this compound

A general approach to synthesize branched alkanes involves Grignard reactions followed by reduction. For this compound, a multi-step synthesis could be envisioned:

-

Grignard Reaction: Reacting a suitable alkyl halide (e.g., 2-bromobutane) with magnesium to form a Grignard reagent. This is then reacted with a ketone (e.g., 5-methyl-3-heptanone) to form the tertiary alcohol precursor.

-

Dehydration: The resulting alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄) to yield a mixture of alkenes.

-

Hydrogenation: The alkene mixture is then hydrogenated using a catalyst such as Palladium on carbon (Pd/C) to yield the saturated alkane, this compound, as a mixture of all four stereoisomers.

Separation of Diastereomers by Gas Chromatography (GC)

Diastereomers can often be separated using high-resolution gas chromatography due to their different physical properties.

-

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A long, non-polar capillary column (e.g., 50-100 m length, 0.25 mm internal diameter, coated with a dimethylpolysiloxane stationary phase).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program: An optimized temperature program starting at a low temperature (e.g., 50 °C) and slowly ramping up to a higher temperature (e.g., 150 °C) to ensure the separation of closely boiling isomers.

-

Injection: A small volume of the isomeric mixture, dissolved in a volatile solvent like hexane (B92381), is injected in split mode to avoid column overload.

-

Detection: The separated diastereomers will appear as distinct peaks in the chromatogram. The relative peak areas can be used to determine the ratio of the diastereomeric pairs.

Chiral Resolution of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

Enantiomers require a chiral environment for separation. Chiral HPLC is a common technique for this purpose.

-

Instrumentation: An HPLC system with a UV detector (or a refractive index detector if the compound lacks a chromophore).

-

Column: A chiral stationary phase (CSP) column. For non-polar compounds like alkanes, a polysaccharide-based chiral selector (e.g., cellulose (B213188) or amylose (B160209) derivatives) on a silica (B1680970) support is often effective.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact composition needs to be optimized to achieve baseline separation.

-

Flow Rate: A constant flow rate, typically around 1 mL/min.

-

Detection: The eluting enantiomers are detected, and their retention times will differ.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR and ¹³C NMR: While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will differ. High-field NMR (e.g., 500 MHz or higher) would be necessary to resolve the subtle differences in chemical shifts and coupling constants between the diastereomers.

-

Chiral Shift Reagents: To distinguish between enantiomers using NMR, a chiral lanthanide shift reagent can be added to the sample. This reagent will interact differently with each enantiomer, inducing diastereomeric complexes that will have distinct NMR spectra.

Visualizations

The following diagrams illustrate the relationships between the isomeric forms of this compound and a general experimental workflow for their analysis.

Caption: Relationship between the stereoisomers of this compound.

Caption: General experimental workflow for the separation and characterization of isomers.

Spectroscopic data for 5-Ethyl-2,4-dimethylheptane

A Comprehensive Guide to the Spectroscopic Analysis of 5-Ethyl-2,4-dimethylheptane

This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with methyl groups at positions 2 and 4, and an ethyl group at position 5.

Molecular Structure:

References

A Technical Guide to the Thermodynamic Properties of 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 5-Ethyl-2,4-dimethylheptane (CAS No: 61868-26-6). Due to the limited availability of direct experimental data for this specific isomer, this document focuses on established estimation methods based on group additivity principles, provides data for structurally similar compounds for comparative purposes, and details the standard experimental protocols for determining key thermodynamic parameters for liquid alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by outlining the theoretical framework and practical methodologies for assessing the thermodynamic behavior of this and similar organic molecules.

Introduction

This compound is a branched alkane with the molecular formula C₁₁H₂₄.[1][2][3] Like other alkanes, its thermodynamic properties are of interest in fields ranging from chemical engineering process design to understanding intermolecular forces in non-polar solvents, which can be relevant in early-stage drug development as a reference for hydrophobic interactions. Alkanes serve as fundamental model compounds for studying the thermochemistry of organic molecules.[4][5] Their stability and energy content, dictated by properties such as the enthalpy of formation, are crucial for predicting reaction outcomes and process efficiencies.

Direct experimental measurements for many complex isomers like this compound are not always available in public literature. The National Institute of Standards and Technology (NIST) notes the existence of this compound but directs to its subscription-based data collections for detailed thermophysical and thermochemical data.[1] In the absence of such data, computational estimation methods and analysis of trends among isomers provide reliable alternatives for acquiring this critical information.

Physicochemical and Estimated Thermodynamic Properties

The following tables summarize key physicochemical identifiers and estimated thermodynamic properties for this compound. The thermodynamic values have been estimated using group additivity methods, which are a reliable and widely used approach for calculating the properties of organic compounds.[4][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₄ | [1][3] |

| Molecular Weight | 156.31 g/mol | [1][2][3] |

| CAS Registry Number | 61868-26-6 | [1][3] |

| IUPAC Name | this compound |[3] |

Table 2: Estimated Thermodynamic Properties of this compound (Ideal Gas Phase)

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°gas) at 298.15 K | -285.5 ± 2.5 | kJ/mol |

| Standard Molar Entropy (S°gas) at 298.15 K | 495.7 ± 2.1 | J/mol·K |

| Molar Heat Capacity (Cp,gas) at 298.15 K | 231.9 ± 2.3 | J/mol·K |

| Molar Heat Capacity (Cp,gas) at 500 K | 338.2 ± 3.4 | J/mol·K |

| Molar Heat Capacity (Cp,gas) at 1000 K | 549.9 ± 5.5 | J/mol·K |

Note: Values are estimated using the NIST Group Additivity calculator based on the structure of the molecule. These are theoretical values and should be used as a reliable approximation in the absence of experimental data.

Logical Relationships in Thermodynamics

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G), which determines the spontaneity of a process at constant temperature and pressure, is defined by the enthalpy (H) and entropy (S) of the system. This relationship is crucial for understanding chemical equilibria and reaction spontaneity.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is scarce, the methodologies for determining the thermodynamic properties of liquid alkanes are well-established. Below are detailed protocols for two key experimental techniques.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the bath is measured precisely.

Methodology:

-

Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a precisely known heat of combustion, typically benzoic acid.

-

Sample Preparation: A sample of this compound (typically 0.5 - 1.0 g) is weighed accurately into a crucible. A fuse wire is positioned to be in contact with the sample.

-

Assembly: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation:

-

The total heat released (q_total) is calculated from the temperature rise (ΔT) and the calorimeter's heat capacity: q_total = Ccal * ΔT.

-

Corrections are made for the heat released by the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).

-

The constant-volume heat of combustion (ΔcU) is calculated per mole of the sample.

-

The constant-pressure enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the ideal gas law to account for the change in the number of moles of gas in the reaction.

-

Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of thermally stable liquids and solids.[7][8] The procedure is standardized, for example, by ASTM E1269.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference material as a function of temperature.[9] This difference is proportional to the sample's heat capacity.

Methodology:

-

Baseline Run: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow difference of the instrument.

-

Standard Run: A run is performed with a standard material of known heat capacity, typically sapphire, to calibrate the instrument.

-

Sample Run: A precisely weighed liquid sample of this compound (typically 10-20 mg) is hermetically sealed in an aluminum pan. The sample is placed in the DSC instrument.

-

Thermal Program: The sample is subjected to a controlled temperature program, which typically involves:

-

An initial isothermal hold to establish equilibrium.

-

A linear heating ramp (e.g., 10-20 °C/min) through the temperature range of interest.[7]

-

A final isothermal hold.

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is recorded throughout the temperature program.

-

Calculation: The specific heat capacity (Cp) of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = (DSC(sample) / DSC(std)) * (mass(std) / mass(sample)) * Cp(std) Where:

-

DSC(sample) and DSC(std) are the differential heat flow signals for the sample and standard, respectively, after baseline subtraction.

-

mass(sample) and mass(std) are the masses of the sample and standard.

-

Cp(std) is the known specific heat capacity of the standard.

-

Conclusion

While direct experimental thermodynamic data for this compound remains a gap in publicly accessible literature, this guide provides a robust framework for understanding and estimating its key properties. The tabulated estimated values, derived from well-established group additivity methods, offer a reliable basis for scientific and research applications. Furthermore, the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry provide the necessary methodological foundation for researchers to perform their own measurements on this or structurally related compounds. The visualizations included serve to clarify the fundamental relationships between thermodynamic properties and the practical workflows for their determination.

References

- 1. heptane, 5-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. srd.nist.gov [srd.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. srd.nist.gov [srd.nist.gov]

- 7. mse.ucr.edu [mse.ucr.edu]

- 8. mdpi.com [mdpi.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

Commercial Availability and Technical Profile of 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylheptane is a branched alkane with the chemical formula C11H24.[1][2][3][4] This document serves as a technical resource, consolidating available data on its chemical properties, and commercial suppliers. Due to the limited availability of in-depth research and whitepapers on this specific isomer, this guide focuses on presenting fundamental data sourced from chemical databases and suppliers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its application in scientific research and as a reference standard.

| Property | Value | Source |

| CAS Registry Number | 61868-26-6 | [1][4] |

| Molecular Formula | C11H24 | [1][2][3][4] |

| Molecular Weight | 156.31 g/mol | [1][2][4] |

| Boiling Point | 176°C | [2] |

| Density | 0.7528 g/cm³ | [2] |

| Refractive Index | 1.4215 | [2] |

| Melting Point | -57.06°C (estimate) | [2] |

Commercial Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. The following is a list of known vendors; however, availability and purity should be confirmed directly with the suppliers.

-

ChemicalBook: Lists 2,4-dimethyl-5-ethylheptane and provides some basic properties.[2][5]

-

PubChem: Provides a list of chemical vendors for this compound.[4]

-

Smolecule: Offers 5-Ethyl-2,3-dimethylheptane, a related isomer, which may be of interest for comparative studies.[6]

-

EvitaChem: Provides information on 5-Ethyl-2,5-dimethylheptane, another related isomer.[7]

Synthesis and Reactions

-

Alkylation Reactions: Involving the reaction of an appropriate alkylating agent with a suitable substrate.

-

Catalytic Hydrogenation: The saturation of a corresponding alkene or diene over a metal catalyst.

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical behavior and steric properties.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a summary of the currently available information on this compound. While comprehensive experimental data and in-depth application notes are scarce, the provided chemical properties and supplier information offer a foundational resource for researchers and professionals in the field. Further investigation into the synthesis and potential applications of this compound is warranted.

References

- 1. heptane, 5-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 2. 2,4-dimethyl-5-ethylheptane [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-dimethyl-5-ethylheptane [m.chemicalbook.com]

- 6. Buy 5-Ethyl-2,3-dimethylheptane | 61868-23-3 [smolecule.com]

- 7. Buy 5-Ethyl-2,5-dimethylheptane (EVT-14702459) | 61868-29-9 [evitachem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Ethyl-2,4-dimethylheptane via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of complex, sterically hindered branched alkanes is a significant challenge in organic chemistry, with direct applications in medicinal chemistry and materials science. Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed for the formation of carbon-carbon bonds.[1] A robust and versatile two-step method for synthesizing branched alkanes involves the reaction of a Grignard reagent with a ketone to generate a tertiary alcohol intermediate, which is subsequently reduced to the desired alkane.[2]

This application note provides a detailed protocol for the synthesis of 5-Ethyl-2,4-dimethylheptane. The strategy involves the nucleophilic addition of 3-pentylmagnesium bromide to 4-methyl-2-pentanone (B128772), forming the tertiary alcohol 5-Ethyl-2,4-dimethylheptan-4-ol. Subsequent dehydration of this alcohol followed by catalytic hydrogenation of the resulting alkene mixture yields the target alkane. This method offers a high degree of control and flexibility in constructing complex hydrocarbon skeletons.[2]

Overall Reaction Scheme:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Equipment:

-

Glassware: All glassware (round-bottom flasks, dropping funnel, condenser) must be rigorously dried in an oven (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[3]

-

Reagents: 3-Bromopentane, Magnesium turnings, Iodine (crystal), Anhydrous diethyl ether or Tetrahydrofuran (THF), 4-Methyl-2-pentanone, Sulfuric acid, 10% Palladium on carbon (Pd/C), Sodium sulfate (B86663) (anhydrous), Saturated aqueous ammonium (B1175870) chloride (NH₄Cl), Diethyl ether, Pentane, Methanol (B129727).

-

Equipment: Magnetic stirrer, heating mantle, ice bath, reflux condenser, separatory funnel, rotary evaporator, hydrogenation apparatus.

Protocol 1: Preparation of 3-Pentylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

-

Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[3] Add a small volume of anhydrous diethyl ether.

-

Formation: Prepare a solution of 3-bromopentane (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[3]

-

Once the reaction starts, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey/brown solution should be used immediately in the next step.

Protocol 2: Synthesis of 5-Ethyl-2,4-dimethylheptan-4-ol

-

Reaction: Cool the freshly prepared 3-pentylmagnesium bromide solution to 0°C using an ice-water bath.

-

Prepare a solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.[3]

-

After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-2 hours.

-

Workup: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.[2]

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator. The crude tertiary alcohol can be purified by vacuum distillation or flash column chromatography.

Protocol 3: Reduction of 5-Ethyl-2,4-dimethylheptan-4-ol to this compound

This is a two-step procedure involving dehydration followed by hydrogenation.[4]

-

Dehydration: Place the purified 5-Ethyl-2,4-dimethylheptan-4-ol (1.0 eq.) in a round-bottom flask with a few drops of concentrated sulfuric acid (or a catalytic amount of p-toluenesulfonic acid). Heat the mixture to distill the resulting alkene mixture. Collect the distillate, wash it with saturated sodium bicarbonate solution and then water, and dry over anhydrous sodium sulfate.

-

Hydrogenation: Dissolve the obtained alkene mixture in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.[4]

-

Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete (monitored by TLC or GC-MS).

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure this compound.[2]

Data Presentation

Table 1: Reagent and Product Information

| Compound | Role | M.W. ( g/mol ) | Equiv. | Density (g/mL) | B.P. (°C) |

| 3-Bromopentane | Starting Material | 151.04 | 1.0 | 1.217 | 117-118 |

| Magnesium | Reagent | 24.31 | 1.2 | N/A | N/A |

| 4-Methyl-2-pentanone | Starting Material | 100.16 | 1.0 | 0.801 | 116-117 |

| 5-Ethyl-2,4-dimethylheptan-4-ol[5] | Intermediate | 172.31 | - | N/A | N/A |

| This compound[6][7] | Final Product | 156.31 | - | 0.756 | ~175-185 |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Grignard Reagents [chemed.chem.purdue.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5-Ethyl-2,4-dimethylheptan-4-ol | C11H24O | CID 116224673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. This compound | C11H24 | CID 53423719 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Gas Chromatographic Methods for the Analysis of 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2,4-dimethylheptane is a branched alkane hydrocarbon. Accurate and reliable quantification of such compounds is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential impurities or components in pharmaceutical formulations. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides detailed protocols for the analysis of this compound using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Data Presentation

Quantitative analysis of this compound can be achieved by creating a calibration curve using standards of known concentrations. The following table summarizes typical parameters that would be determined during method validation.

| Parameter | Typical Value | Description |

| Retention Time (min) | Compound-specific | The time it takes for the analyte to pass through the column. |

| Linearity (R²) | > 0.995 | A measure of how well the calibration curve fits the data points. |

| Limit of Detection (LOD) | Method-dependent | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | Method-dependent | The lowest concentration of the analyte that can be accurately quantified. |

| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Accuracy (% Recovery) | 85-115% | The closeness of the test results obtained by the method to the true value. |

Experimental Protocols

The successful analysis of branched alkanes like this compound relies on the appropriate selection of the GC column and optimization of analytical parameters.[2] Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points.[2]

Protocol 1: Liquid Sample Analysis using GC-MS

This protocol is suitable for analyzing this compound in a liquid matrix.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Objective: To isolate and concentrate the analyte from the sample matrix.[1]

-

Materials:

-

Sample containing this compound

-

Immiscible organic solvent (e.g., hexane, dichloromethane)[1]

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Evaporator (e.g., rotary evaporator or gentle stream of nitrogen)

-

GC vials[3]

-

-

Procedure:

-

Place a known volume of the liquid sample into a separatory funnel.

-

Add a suitable volume of an immiscible organic solvent.

-

Shake the funnel vigorously for 1-2 minutes, venting periodically to release pressure.

-

Allow the layers to separate.

-

Drain the organic layer (typically the bottom layer if using dichloromethane, top layer if using hexane) into a clean flask.

-

Repeat the extraction twice more with fresh organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL using an evaporator.

-

Transfer the concentrated extract to a GC vial for analysis.[3]

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890 GC or equivalent.[4]

-

Mass Spectrometer: Agilent 5977 MS or equivalent.[5]

-

Column: A non-polar capillary column is recommended, such as an Agilent J&W DB-5ht ((5%-Phenyl)-methylpolysiloxane) or Restek Rtx-5MS (5% Diphenyl / 95% Dimethyl Polysiloxane).[2] A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector:

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

Mode: Splitless

-

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

-

Protocol 2: Volatile Analysis from Solid or Liquid Samples using Headspace (HS) GC-MS

This protocol is ideal for analyzing volatile compounds like this compound in solid or liquid matrices without extensive sample cleanup.[6]

1. Sample Preparation: Headspace Analysis

-

Objective: To analyze the volatile components in the vapor phase above a sample.[6]

-

Materials:

-

Sample containing this compound

-

Headspace vials with septa and caps

-

Headspace autosampler

-

-

Procedure:

-

Place a known amount of the solid or liquid sample into a headspace vial.

-

Seal the vial tightly.

-

Place the vial in the headspace autosampler.

-

The autosampler will heat the vial to a set temperature (e.g., 80-120 °C) for a specific time to allow the volatile compounds to partition into the headspace.

-

A sample of the headspace gas is then automatically injected into the GC.

-

2. GC-MS Instrumentation and Conditions

The GC-MS instrumentation and conditions would be similar to Protocol 1, with the main difference being the sample introduction method. The injector would be a heated transfer line from the headspace unit.

Logical Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Illustrative)

While signaling pathways are not directly relevant to a chemical analysis method, a logical diagram illustrating the decision-making process for method selection can be created.

Caption: Decision tree for selecting a suitable sample preparation method.

References

Application Note: Structural Elucidation of 5-Ethyl-2,4-dimethylheptane using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 5-Ethyl-2,4-dimethylheptane using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside predicted spectral data to facilitate the unambiguous assignment of all proton and carbon signals. This application note serves as a practical resource for researchers involved in the characterization of small organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. For branched alkanes such as this compound, which lack chromophores for UV-Vis spectroscopy and may be difficult to crystallize for X-ray diffraction, NMR provides the definitive method for structural verification. A combination of 1D and 2D NMR experiments allows for the complete assignment of the carbon skeleton and the attached protons. Protons on aliphatic groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1] In ¹³C NMR, the chemical shifts of alkane carbons are sensitive to their local electronic environment and substitution pattern.[1][2]

This note details the systematic approach to confirming the structure of this compound (Figure 1) through the interpretation of ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra.

Predicted NMR Data

Due to the chiral centers at C2 and C4, some protons and methyl groups may be diastereotopic and therefore magnetically non-equivalent, leading to more complex spectra than might be initially anticipated. The predicted data below is an estimation based on empirical rules and data for similar acyclic alkanes. Actual experimental values may vary.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1, H-1' | ~ 0.85 | d | 6H | ~ 6.5 |

| H-2 | ~ 1.70 | m | 1H | - |

| H-3a, H-3b | ~ 1.15, ~1.30 | m | 2H | - |

| H-4 | ~ 1.50 | m | 1H | - |

| H-5 | ~ 1.25 | m | 1H | - |

| H-6a, H-6b | ~ 1.35 | m | 2H | - |

| H-7 | ~ 0.88 | t | 3H | ~ 7.0 |

| H-8, H-8' | ~ 0.90 | d | 3H | ~ 6.8 |

| H-9a, H-9b | ~ 1.40 | m | 2H | - |

| H-10 | ~ 0.86 | t | 3H | ~ 7.2 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 |

| C-1, C-1' | ~ 22.5 | CH₃ (positive) |

| C-2 | ~ 25.0 | CH (positive) |

| C-3 | ~ 45.0 | CH₂ (negative) |

| C-4 | ~ 32.0 | CH (positive) |

| C-5 | ~ 48.0 | CH (positive) |

| C-6 | ~ 25.0 | CH₂ (negative) |

| C-7 | ~ 11.0 | CH₃ (positive) |

| C-8, C-8' | ~ 23.0 | CH₃ (positive) |

| C-9 | ~ 29.0 | CH₂ (negative) |

| C-10 | ~ 14.0 | CH₃ (positive) |

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1. ¹H NMR Spectroscopy

-

Pulse Sequence: zg30 or similar single-pulse experiment.

-

Spectral Width: 12 ppm (centered around 5 ppm).

-

Acquisition Time: 4 seconds.[3]

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Temperature: 298 K.

2. ¹³C{¹H} NMR Spectroscopy

-

Pulse Sequence: zgpg30 or similar proton-decoupled experiment.

-

Spectral Width: 220 ppm (centered around 100 ppm).[4]

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

3. DEPT-135 Spectroscopy

-

Pulse Sequence: DEPT-135 pulse program.

-

Description: This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.[5][6]

-

Key Parameters: Standard instrument parameters for DEPT-135.

4. 2D COSY (Correlation Spectroscopy)

-

Pulse Sequence: cosygpqf or similar gradient-selected COSY.

-

Description: The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[7] Cross-peaks will appear between coupled protons.

-

Spectral Width (F1 and F2): 12 ppm.

-

Number of Increments (F1): 256.

-

Number of Scans per Increment: 8.

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Sequence: hsqcedetgpsisp2.3 or similar edited HSQC.

-

Description: The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[8] Edited HSQC can also provide multiplicity information, with CH/CH₃ and CH₂ groups appearing as different phases.[8]

-

Spectral Width (F2 - ¹H): 12 ppm.

-

Spectral Width (F1 - ¹³C): 180 ppm.

-

Number of Increments (F1): 256.

-

Number of Scans per Increment: 16.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Sequence: hmbcgplpndqf or similar gradient-selected HMBC.

-

Description: The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[8][9][10] This is a cornerstone experiment for elucidating the carbon skeleton.[9][10]

-

Spectral Width (F2 - ¹H): 12 ppm.

-

Spectral Width (F1 - ¹³C): 180 ppm.

-

Number of Increments (F1): 400.

-

Number of Scans per Increment: 32.

-

Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for structural elucidation and the key correlations expected in the 2D NMR spectra.

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Caption: Key predicted ²JCH and ³JCH HMBC correlations.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, as outlined in this document, provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and using the predicted spectral data and correlation diagrams as a guide, researchers can confidently assign all proton and carbon signals, thereby confirming the molecular structure. This approach is broadly applicable to the characterization of a wide range of small organic molecules in academic and industrial research settings.

References

- 1. Alkanes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. web.uvic.ca [web.uvic.ca]

- 6. anuchem.weebly.com [anuchem.weebly.com]

- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Mass Spectrometry Fragmentation of 5-Ethyl-2,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of the branched alkane, 5-Ethyl-2,4-dimethylheptane. Understanding the fragmentation pathways of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common requirement in metabolic profiling and impurity analysis during drug development. This note outlines a standard protocol for analysis, presents predicted fragmentation data, and includes a visual representation of the fragmentation pathways.

Introduction

Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for the structural characterization of organic molecules. Branched alkanes, such as this compound, exhibit characteristic fragmentation patterns dominated by cleavage at the branching points. This preferential fragmentation is driven by the formation of more stable secondary and tertiary carbocations.[1][2][3][4][5] Consequently, the molecular ion peak (M+) in the mass spectra of highly branched alkanes is often of low abundance or entirely absent.[1][2][3] The analysis of the resulting fragment ions provides valuable information for the definitive identification of the original structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Capillary Column: Non-polar column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (split ratio 50:1).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-500.

-

Solvent Delay: 3 minutes.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 156.31 g/mol ) is predicted to occur preferentially at the C4 and C5 positions due to branching, leading to the formation of stable carbocations. The loss of larger alkyl groups is generally favored.[1][5]

Molecular Structure:

Predicted Fragmentation Pathways:

Cleavage at the C-C bonds adjacent to the branching points will lead to the formation of characteristic fragment ions. The relative abundance of these ions is predicted based on the stability of the resulting carbocation and the neutral radical lost.

Data Presentation

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratio (m/z), and their predicted relative abundance.

| m/z | Proposed Fragment Ion Structure | Neutral Loss | Predicted Relative Abundance |

| 127 | [C9H19]+ | C2H5• (Ethyl radical) | Moderate |

| 113 | [C8H17]+ | C3H7• (Propyl radical) | High |

| 99 | [C7H15]+ | C4H9• (Butyl radical) | Moderate |

| 85 | [C6H13]+ | C5H11• (Pentyl radical) | High |

| 71 | [C5H11]+ | C6H13• (Hexyl radical) | High |

| 57 | [C4H9]+ | C7H15• (Heptyl radical) | High (likely base peak) |

| 43 | [C3H7]+ | C8H17• (Octyl radical) | High |

| 29 | [C2H5]+ | C9H19• (Nonyl radical) | Moderate |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of the this compound molecular ion.

Caption: Predicted EI fragmentation of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable cleavages at the branched carbon atoms. This leads to a series of abundant fragment ions, while the molecular ion is expected to be of low intensity. The presented protocol and fragmentation data provide a valuable resource for the identification and structural confirmation of this compound in various research and development settings. The principles outlined here are broadly applicable to the analysis of other branched alkanes.

References

- 1. GCMS Section 6.9.2 [people.whitman.edu]

- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Ethyl-2,4-dimethylheptane as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-Ethyl-2,4-dimethylheptane as a reference standard in analytical methodologies. This document outlines its application in Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures and in Quantitative Nuclear Magnetic Resonance (qNMR) for the determination of purity and concentration.

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄.[1] Its well-defined structure and chemical inertness make it a suitable candidate for use as a reference standard in various analytical applications. As a saturated hydrocarbon, it is relatively unreactive, ensuring stability during analysis.[2] In complex matrices such as petroleum products, where numerous isomers of alkanes are present, a unique branched alkane like this compound can serve as an excellent internal standard for chromatographic and spectroscopic methods to improve the accuracy and precision of quantitative results.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₄[1] |

| Molecular Weight | 156.31 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 61868-26-6[1] |

| Synonyms | 2,4-DIMETHYL-5-ETHYLHEPTANE[1] |

Application in Gas Chromatography-Mass Spectrometry (GC-MS)

Application Overview